1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . It is a derivative of pyrrolidine, a five-membered lactam ring, and is characterized by the presence of an isobutyl group at the 1-position and a carboxylic acid group at the 3-position.
Preparation Methods
1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid can be synthesized through the cyclization of 2-methylenesuccinic acid with various amines, including aliphatic, aromatic, and heterocyclic amines . The reaction typically involves heating the reactants without a solvent or refluxing them in ethanol or isopropanol with a catalytic amount of glacial acetic acid . The resulting product is isolated as a white or cream-tinted crystalline solid that is soluble in organic solvents such as ethanol and acetonitrile .
Chemical Reactions Analysis
1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutyl group can be replaced by other substituents.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its interaction with various biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-isobutyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound has been shown to interact with GABA receptors, histamine-N-methyltransferase, and benzodiazepine receptors . These interactions result in various pharmacological effects, including anxiolytic, antiepileptic, and arrhythmogenic activities.
Comparison with Similar Compounds
1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid: This compound has a methyl group instead of an isobutyl group at the 1-position.
1-Phenyl-5-oxo-pyrrolidine-3-carboxylic acid: This compound has a phenyl group at the 1-position, which imparts different chemical and biological properties.
1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid: This compound has a benzyl group at the 1-position, affecting its reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6(2)4-10-5-7(9(12)13)3-8(10)11/h6-7H,3-5H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZWNDCJUFFVLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC(CC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406474 | |
Record name | 1-isobutyl-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773865-07-9 | |
Record name | 1-isobutyl-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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